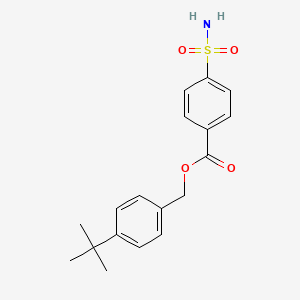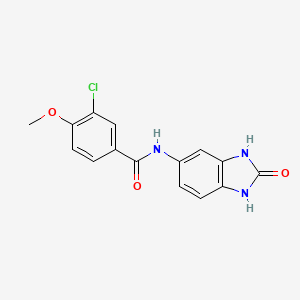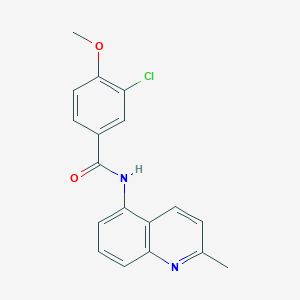![molecular formula C14H19ClF3NO2 B4408311 4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4408311.png)
4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride
Overview
Description
4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride, also known as TFMPH, is a synthetic compound that has gained interest in scientific research due to its potential as a pharmacological tool. TFMPH is a morpholine derivative that has a trifluoromethylphenyl group attached to it. This chemical structure has been found to have unique properties that make it useful for studying various biological processes.
Mechanism of Action
4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride works by binding to the DAT protein and preventing the reuptake of dopamine from the synapse. This leads to an increase in dopamine levels in the brain, which can have various physiological effects. This compound has also been found to inhibit the reuptake of other monoamine neurotransmitters such as norepinephrine and serotonin.
Biochemical and Physiological Effects
The effects of this compound on the brain and body are complex and depend on various factors such as dose, route of administration, and individual differences. This compound has been found to increase locomotor activity in animals, suggesting a stimulant-like effect. It has also been found to increase dopamine levels in certain brain regions, which can have effects on mood, motivation, and reward processing.
Advantages and Limitations for Lab Experiments
One advantage of 4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride as a pharmacological tool is its high potency and selectivity for DAT inhibition. This makes it useful for studying the role of DAT in dopamine signaling and related behaviors. However, this compound also has limitations such as its potential for off-target effects and the need for careful dosing and administration to avoid toxicity.
Future Directions
There are several future directions for research on 4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride and related compounds. One area of interest is in the development of more selective and potent DAT inhibitors for use in studying dopamine signaling. Another area is in the investigation of the effects of this compound on other neurotransmitter systems and related behaviors. Additionally, there is potential for the use of this compound as a therapeutic agent for certain neurological and psychiatric disorders.
Scientific Research Applications
4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride has been used in a variety of scientific studies to investigate its potential as a pharmacological tool. One area of research has been in the study of the dopamine transporter (DAT), a protein that is responsible for the reuptake of dopamine from the synapse. This compound has been found to be a potent inhibitor of DAT, making it useful for studying the role of DAT in dopamine signaling.
properties
IUPAC Name |
4-[3-[3-(trifluoromethyl)phenoxy]propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2.ClH/c15-14(16,17)12-3-1-4-13(11-12)20-8-2-5-18-6-9-19-10-7-18;/h1,3-4,11H,2,5-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHBBRZSNQTDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC(=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408242.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4408255.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4408268.png)
![N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4408274.png)
![2-({[2-(butyrylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4408282.png)


![ethyl (4-{[2-chloro-5-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4408299.png)

![4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4408301.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B4408308.png)
![2-[(4-bromophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4408310.png)
![ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4408318.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4408322.png)